9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and the introduction of the chloro, fluorophenyl, and methoxyphenyl groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and structural features Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents
Biological Activity
9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C23H18ClFN2O with a molecular weight of approximately 408.8 g/mol. The structure includes a pyrazolo-benzoxazine core, which is known for various biological activities.
Structural Features:
- Chlorine Atom: Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl Group: Introduces electron-withdrawing properties that can modulate biological activity.
- Methoxyphenyl Group: May contribute to the compound's pharmacological profile through interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo-benzoxazines have shown efficacy against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that this compound may also possess similar capabilities .
Antimicrobial Properties
The compound's potential antimicrobial activity has not been extensively documented; however, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen and methoxy groups may enhance such activities by increasing membrane permeability or disrupting metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies on related pyrazolo compounds suggest that modifications at the phenyl rings can significantly impact biological activity. For example:
- Substituents: The position and nature of substituents on the phenyl rings (such as methoxy or chloro) can enhance or reduce activity.
- Core Structure: The dihydropyrazolo-benzoxazine framework appears crucial for maintaining bioactivity.
Study 1: Antitumor Efficacy
In a study evaluating a series of pyrazolo-benzoxazines, it was found that modifications to the phenyl substituents led to varying levels of cytotoxicity against cancer cell lines. Compounds demonstrating higher lipophilicity showed enhanced cellular uptake and cytotoxic effects .
Study 2: Antimicrobial Evaluation
Another investigation into similar compounds revealed that those with electron-withdrawing groups exhibited improved antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H18ClFN2O |
Molecular Weight | 408.8 g/mol |
Predicted LogP | 4.2 |
Antitumor Activity (IC50) | Varies by cell line |
Antimicrobial Activity (MIC) | Varies by strain |
Properties
Molecular Formula |
C23H18ClFN2O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
9-chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18ClFN2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-16(24)7-10-22(19)29-23(27(21)26-20)15-3-2-4-17(25)11-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
RNYZHOIMWLEEBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)F |
Origin of Product |
United States |
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